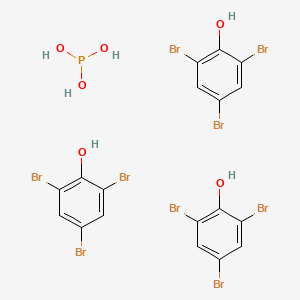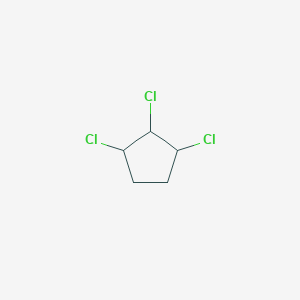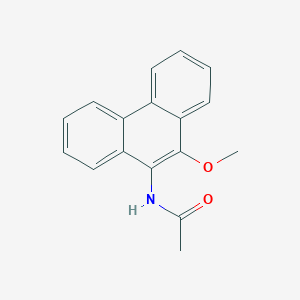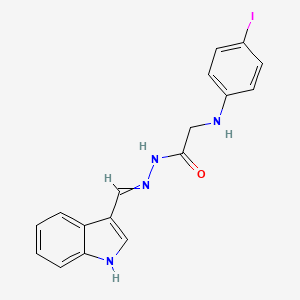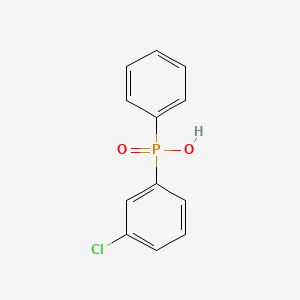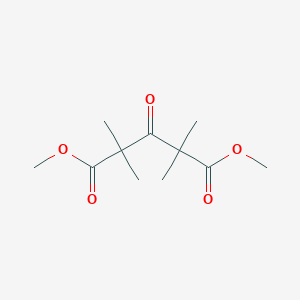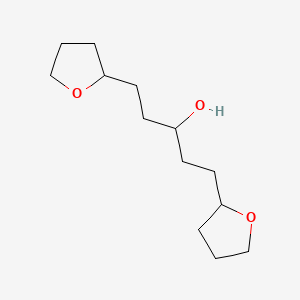
1,5-Bis(2-tetrahydrofuryl)-3-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2-tetrahydrofuryl)-3-pentanol is an organic compound characterized by the presence of two tetrahydrofuran rings attached to a pentanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(2-tetrahydrofuryl)-3-pentanol typically involves the reaction of tetrahydrofuran with a suitable pentanol derivative under controlled conditions. One common method involves the use of catalytic transfer hydrogenation, which allows for the reduction of furfural to furfuryl alcohol over heterogeneous catalysts . This method is advantageous due to its avoidance of high-pressure fossil-derived hydrogen and potentially reduced process costs.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic transfer hydrogenation processes, utilizing solid acid-base catalysts to achieve high yields and efficiency. The use of metal catalysts and solid acid-base catalysts has been extensively studied, and recent advances have focused on optimizing these processes for practical industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Bis(2-tetrahydrofuryl)-3-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tetrahydrofuran rings and the pentanol backbone.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(2-tetrahydrofuryl)-3-pentanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems and its interactions with various biomolecules. In medicine, research may focus on its potential therapeutic properties and its role in drug development. Industrial applications include its use as a solvent, intermediate, or additive in various chemical processes .
Mecanismo De Acción
The mechanism of action of 1,5-Bis(2-tetrahydrofuryl)-3-pentanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1,5-Bis(2-tetrahydrofuryl)-3-pentanol include other tetrahydrofuran derivatives and pentanol-based compounds. Examples include 2,5-Bis(2-tetrahydrofuryl)-3-pentanol and 1,5-Bis(2-tetrahydrofuryl)-2-pentanol.
Uniqueness: this compound is unique due to its specific structure, which combines two tetrahydrofuran rings with a pentanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
6265-26-5 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1,5-bis(oxolan-2-yl)pentan-3-ol |
InChI |
InChI=1S/C13H24O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h11-14H,1-10H2 |
Clave InChI |
LUHCIVTXMZJREB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCC(CCC2CCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


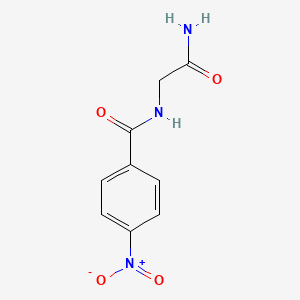
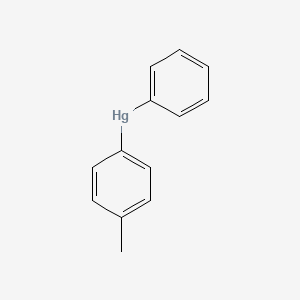
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)

